N2-(2,4-Dinitrophenyl)-L-glutamine
Overview
Description
N2-(2,4-Dinitrophenyl)-L-glutamine is a chemical compound that belongs to the class of dinitrophenyl derivatives It is characterized by the presence of a 2,4-dinitrophenyl group attached to the L-glutamine molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2,4-Dinitrophenyl)-L-glutamine typically involves the reaction of L-glutamine with 2,4-dinitrophenylhydrazine. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which is then converted to the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N2-(2,4-Dinitrophenyl)-L-glutamine can undergo various chemical reactions, including:
Oxidation: The nitro groups in the compound can be reduced to amino groups under appropriate conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The dinitrophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N2-(2,4-Dinitrophenyl)-L-glutamine has several applications in scientific research:
Chemistry: Used as a reagent for the detection and quantification of carbonyl compounds.
Biology: Employed in studies of enzyme kinetics and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the synthesis of other chemical compounds and materials.
Mechanism of Action
The mechanism of action of N2-(2,4-Dinitrophenyl)-L-glutamine involves its interaction with specific molecular targets. The dinitrophenyl group can act as a reactive site for binding to proteins and enzymes, leading to the formation of stable complexes. This interaction can affect the activity of the target molecules and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenylhydrazine: A related compound used for similar applications in chemical analysis.
2,4-Dinitrophenol: Known for its use as a metabolic uncoupler and in weight loss studies.
2,4-Dinitroaniline: Used in the synthesis of dyes and other chemical products.
Uniqueness
N2-(2,4-Dinitrophenyl)-L-glutamine is unique due to its specific structure, which combines the properties of the dinitrophenyl group with the biological activity of L-glutamine. This combination allows for diverse applications in both chemical and biological research.
Properties
IUPAC Name |
5-amino-2-(2,4-dinitroanilino)-5-oxopentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O7/c12-10(16)4-3-8(11(17)18)13-7-2-1-6(14(19)20)5-9(7)15(21)22/h1-2,5,8,13H,3-4H2,(H2,12,16)(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLIFDVJRECUYJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CCC(=O)N)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1602-41-1 | |
Record name | NSC89620 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89620 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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